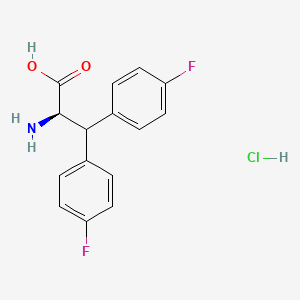
(2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a central propanoic acid backbone, with an amino group at the second carbon position. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry at the second carbon position. The synthesis may start with the preparation of the intermediate compounds, such as 4-fluorobenzaldehyde and 4-fluorophenylacetic acid, followed by their condensation and subsequent reduction to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired stereochemistry and minimize impurities. Purification techniques such as crystallization, filtration, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
(2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the propanoic acid backbone can be reduced to form alcohols.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the fluorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(2R)-2-amino-3-phenylpropanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
(2R)-2-amino-3,3-bis(3-fluorophenyl)propanoic acid: Has fluorine atoms at different positions on the phenyl rings, which can affect its reactivity and interactions.
(2R)-2-amino-3,3-bis(4-chlorophenyl)propanoic acid: Substitutes chlorine for fluorine, leading to different electronic and steric effects.
Uniqueness
The presence of two 4-fluorophenyl groups in (2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride imparts unique electronic properties and steric hindrance, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
属性
分子式 |
C15H14ClF2NO2 |
|---|---|
分子量 |
313.72 g/mol |
IUPAC 名称 |
(2R)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H13F2NO2.ClH/c16-11-5-1-9(2-6-11)13(14(18)15(19)20)10-3-7-12(17)8-4-10;/h1-8,13-14H,18H2,(H,19,20);1H/t14-;/m1./s1 |
InChI 键 |
KCNSBDJGJCBWAY-PFEQFJNWSA-N |
手性 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[C@H](C(=O)O)N)F.Cl |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(C(=O)O)N)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



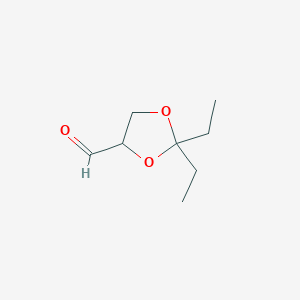
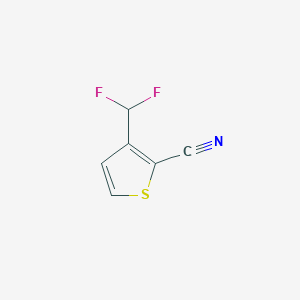
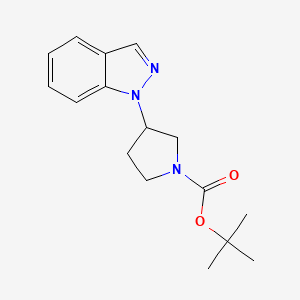
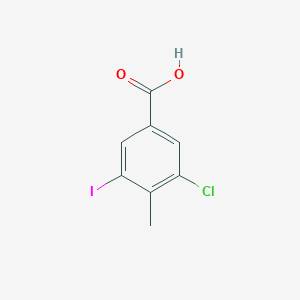
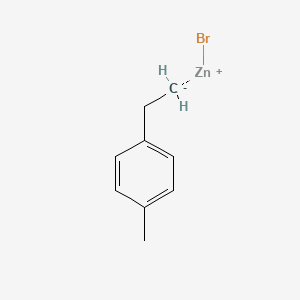
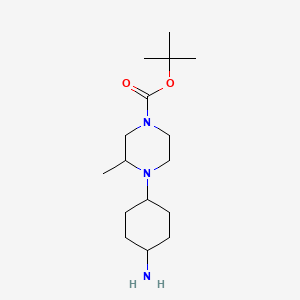
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
![2-Methyl-1,3-bis[(4-nitrophenyl)methyl]imidazol-1-ium](/img/structure/B13903165.png)
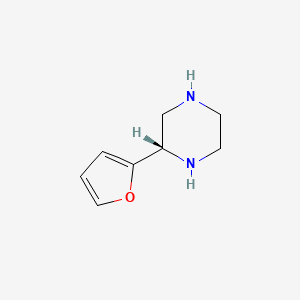
![4,7-Dibromo-5,6-difluoro-2-propyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13903175.png)
![tert-butyl (3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate](/img/structure/B13903178.png)

![9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene](/img/structure/B13903193.png)
